
Methyl 6-aminoisoquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-aminoisoquinoline-1-carboxylate is a chemical compound with the following structure:
Methyl 6-aminoisoquinoline-1-carboxylate
It belongs to the class of isoquinoline derivatives and is characterized by an amino group (NH₂) at position 6 and a carboxylate group (COOCH₃) at position 1 of the isoquinoline ring. This compound exhibits interesting properties and has found applications in various fields.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 6-aminoisoquinoline-1-carboxylate. One common approach involves the reaction of 6-chloroisoquinoline with methylamine followed by esterification with methanol. The reaction proceeds as follows:
- The intermediate is then esterified with methanol to yield this compound.
6-Chloroisoquinoline: reacts with to form the .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial for efficient production.
Analyse Des Réactions Chimiques
Methyl 6-aminoisoquinoline-1-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and functional groups involved.
Applications De Recherche Scientifique
Methyl 6-aminoisoquinoline-1-carboxylate has diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on potential therapeutic properties, including anticancer or antimicrobial effects.
Industry: It may find use in the development of new materials or pharmaceuticals.
Mécanisme D'action
The exact mechanism by which Methyl 6-aminoisoquinoline-1-carboxylate exerts its effects depends on its specific application. It likely interacts with cellular pathways, affecting gene expression, protein function, or signaling cascades.
Comparaison Avec Des Composés Similaires
Methyl 6-aminoisoquinoline-1-carboxylate can be compared with related compounds, such as methyl 1-aminoisoquinoline-6-carboxylate (CAS#: 1256787-46-8) and other isoquinoline derivatives. Highlighting its uniqueness involves considering factors like reactivity, selectivity, and biological activity .
Remember that this compound’s applications continue to evolve as scientific research progresses
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
methyl 6-aminoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,12H2,1H3 |
Clé InChI |
KLEFHOHGNJSSBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


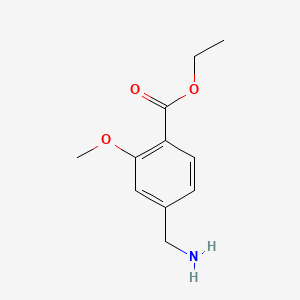

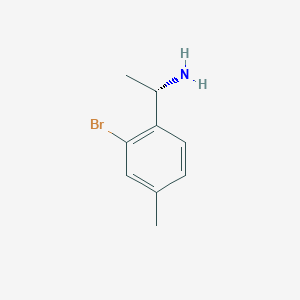
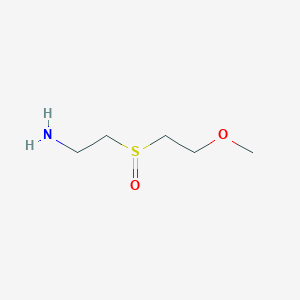
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
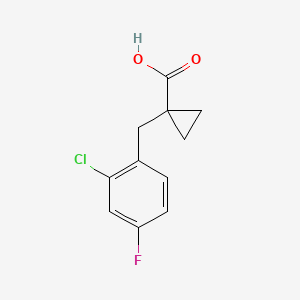

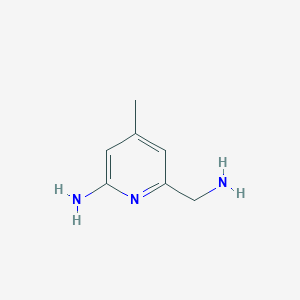
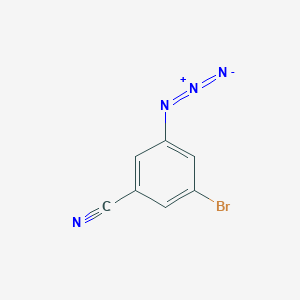
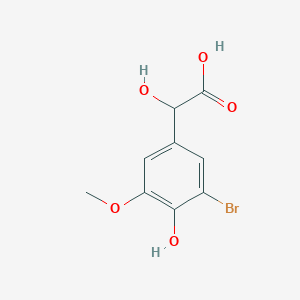
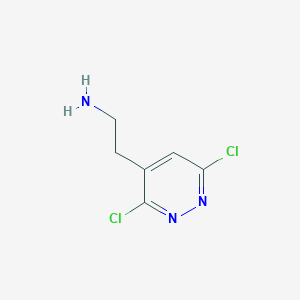
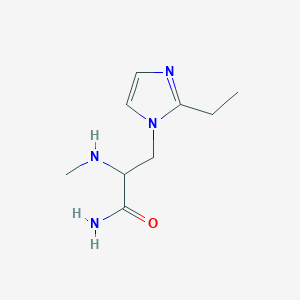
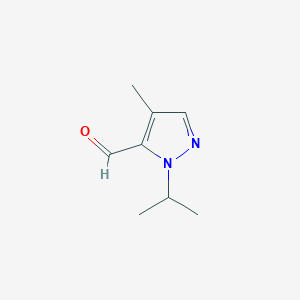
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
